4-(2-Methylprop-1-en-1-yl)benzyl bromide
Description
4-(2-Methylprop-1-en-1-yl)benzyl bromide is a benzyl bromide derivative featuring a branched alkenyl substituent (2-methylprop-1-en-1-yl) at the para position of the aromatic ring. Benzyl bromides are pivotal alkylating agents in organic synthesis, with substituents dictating reactivity and applications .
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C11H13Br/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-7H,8H2,1-2H3 |
InChI Key |
MNNVCHIRQZLQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)CBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-Methylprop-1-en-1-yl)benzyl bromide with structurally related benzyl bromide derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of Benzyl Bromide Derivatives
²Derived from methyl 4-(bromomethyl)benzoate in .
Reactivity Trends
- Electron-Donating Substituents (e.g., Methyl, Methoxy): These groups decrease the electrophilicity of the benzyl carbon, slowing SN2 reactions. For example, 4-methoxybenzyl bromide’s methoxy group stabilizes the aromatic ring via resonance, reducing alkylation efficiency compared to unsubstituted benzyl bromides .
- Electron-Withdrawing Substituents (e.g., Trifluoromethoxy, Methoxycarbonyl): These enhance electrophilicity, accelerating nucleophilic substitution. 4-(Trifluoromethoxy)benzyl bromide’s trifluoromethoxy group increases polarity, making it valuable in fluorinated compound synthesis .
- Steric Effects (e.g., 2-Methylprop-1-en-1-yl): The bulky alkenyl group in the target compound may hinder nucleophilic attack, favoring alternative pathways like elimination or conjugated addition .
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